4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
Overview
Description
4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine: is a chemical compound with the molecular formula C11H7ClN2O and a molecular weight of 218.64 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications . This compound is part of the benzofuro[3,2-d]pyrimidine family, which is known for its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine typically involves the reaction of 2-methyl-3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one with chlorinating agents . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process is carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using standard organic synthesis techniques . The production process involves multiple purification steps, including recrystallization and chromatography, to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4-Chloro-6-bromothieno[3,2-d]pyrimidine
- 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine
Comparison: 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine is unique due to its benzofuro[3,2-d]pyrimidine core structure, which imparts distinct chemical and biological properties . Compared to similar compounds, it offers a different set of reactivity and potential biological activities, making it a valuable scaffold for various research applications .
Properties
IUPAC Name |
4-chloro-2-methyl-[1]benzofuro[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-6-13-9-7-4-2-3-5-8(7)15-10(9)11(12)14-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGXMTZNONDUMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)OC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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